TINUVIN-1130

Description

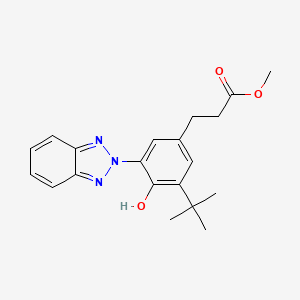

The exact mass of the compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester is 353.17394160 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRDRFZCRQNLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036488 | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84268-33-7, 104810-47-1, 104810-48-2 | |

| Record name | 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84268-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinuvin 1130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634MC97D37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical composition of TINUVIN-1130

An In-Depth Technical Guide to the Chemical Composition of TINUVIN-1130

Core Chemical Identity

This compound is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class of compounds.[1][2][3][4][5] It is specifically designed for the protection of industrial materials such as coatings, plastics, and wood from degradation caused by UV radiation.[1][2][4][6] Its primary function is to absorb harmful UV light and dissipate it as low-energy heat, thereby preventing discoloration, cracking, and loss of mechanical properties in the host material.[6]

The substance is not a single chemical entity but rather a formulated mixture. The CAS number most frequently associated with this compound is 104810-48-2.[1][3][6][7][8][9]

Chemical Composition

This compound is a mixture of three main components.[1][3] The primary active ingredients are mono- and bis-esters of a substituted benzotriazole (B28993) with polyethylene (B3416737) glycol.

The specific composition is as follows:

-

50% : β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester.[1][3]

-

38% : Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester.[1][3]

The molecular formula for the core benzotriazole derivative portion is C19H21N3O3, which is then esterified with polyethylene glycol.[6] The molecular weight of the monomeric active component is 637 g/mol , and the dimeric component is 975 g/mol .[1][3][10]

Quantitative Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various solvent-based and waterborne systems.[1][2]

| Property | Value | Reference(s) |

| Appearance | Light yellow to light amber viscous liquid | [1][3][10] |

| CAS Number | 104810-48-2 | [1][6][7] |

| Density (at 20°C) | 1.17 g/cm³ | [1][3][10] |

| Dynamic Viscosity (at 20°C) | 7,400 mPa·s (cps) | [1][3][10] |

| Molecular Weight | Monomer: 637 g/mol , Dimer: 975 g/mol | [1][3][10] |

Solvent Miscibility (at 20°C, g/100g solution): this compound is miscible with a wide range of common industrial solvents but is not miscible with water.[1][3][10]

| Solvent | Miscibility ( g/100g ) | Reference(s) |

| Butyl Carbitol | > 50 | [1][3] |

| Butanol | > 50 | [1][3] |

| Butyl Acetate | > 50 | [1][3] |

| Ethyl Glycol | > 50 | [1][3] |

| 1-Methoxy-2-propanol Acetate | > 50 | [1][3] |

| Methyl Ethyl Ketone | > 50 | [1][3] |

| Xylene | > 50 | [1][3] |

| Water | Not miscible | [1][3] |

Experimental Protocols and Methodologies

The provided documentation for this compound consists of technical datasheets for an industrial chemical product. These documents do not contain detailed experimental protocols for the synthesis, purification, or analysis of the compound. Such information is typically proprietary to the manufacturer. The primary application of this chemical is as a light stabilizer in materials science, not in pharmacology or drug development. Therefore, experimental protocols related to biological systems or clinical trials are not applicable.

Signaling Pathways and Biological Activity

This compound is an industrial UV absorber and light stabilizer intended for the protection of materials like coatings and plastics.[2][4][6] It is not a pharmaceutical agent and is not designed for biological interaction. Consequently, there are no associated signaling pathways or mechanisms of action within a biological context. The user-specified audience of "drug development professionals" should note that the application and technical data for this compound are in the domain of industrial and materials chemistry.

Visualization of Chemical Composition

The following diagram illustrates the compositional breakdown of this compound as a mixture.

Caption: Compositional breakdown of this compound.

References

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. specialchem.com [specialchem.com]

- 3. mychem.ir [mychem.ir]

- 4. ulprospector.com [ulprospector.com]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. CAS # 104810-48-2, this compound, [3-[3-(2H-Benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-hydroxypoly(oxo-1,2-ethanediyl) - chemBlink [chemblink.com]

- 7. This compound | 104810-48-2 | FT150539 | Biosynth [biosynth.com]

- 8. This compound | 104810-48-2 [chemicalbook.com]

- 9. This compound with CAS 104810-48-2 - Chemical Supplier Unilong [unilongindustry.com]

- 10. hunan-chem.com [hunan-chem.com]

An In-depth Technical Guide to the UV Absorption Mechanism of TINUVIN-1130

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin-1130 is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole (B28993) class of compounds.[1][2][3] It is specifically designed for the protection of a wide range of materials, including coatings, plastics, and adhesives, from the detrimental effects of UV radiation.[4][5][6][7] As a liquid, it offers excellent miscibility in both solvent-based and waterborne systems.[8][9] This guide provides a comprehensive overview of the core mechanism by which this compound absorbs UV radiation, focusing on its photophysical properties, the experimental protocols used to characterize it, and the underlying chemical processes.

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound and other hydroxyphenyl benzotriazole UV absorbers function is through a rapid and efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing the degradation of the material it is incorporated into.

The key steps of the ESIPT mechanism are as follows:

-

UV Photon Absorption: The this compound molecule, in its ground electronic state (S₀), absorbs a UV photon, which excites it to a higher electronic singlet state (S₁).

-

Ultrafast Proton Transfer: In the excited state, the molecule undergoes an ultrafast intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates an excited-state keto-tautomer.

-

Non-Radiative Decay: The excited keto-tautomer rapidly decays to its ground state through non-radiative processes, releasing the absorbed energy as vibrational energy (heat).

-

Reverse Proton Transfer: In the ground state, the proton is transferred back to the hydroxyl group, regenerating the original enol-tautomer. This entire cycle is extremely fast, occurring on the picosecond timescale, and allows a single molecule of this compound to dissipate the energy of numerous UV photons without undergoing significant degradation itself.

dot

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of this compound.

Quantitative Data

The following tables summarize the key photophysical and physical properties of this compound. Where specific data for this compound is not available, representative data for closely related hydroxyphenyl benzotriazole UV absorbers is provided and noted.

Table 1: UV Absorption Properties of this compound

| Parameter | Value | Reference |

| Absorption Maxima (λmax) | ~305 nm and ~345 nm | [10] |

| Molar Extinction Coefficient (ε) | Data not available for this compound. For a similar benzotriazole UV absorber, ε at ~340 nm is in the range of 15,000 - 20,000 M⁻¹cm⁻¹. | N/A |

Table 2: Photophysical Properties of this compound (and related compounds)

| Parameter | Value | Reference |

| Fluorescence Emission | Very weak | N/A |

| Fluorescence Quantum Yield (Φf) | Extremely low (<0.01) for most hydroxyphenyl benzotriazoles due to the efficient ESIPT pathway. | N/A |

| Excited-State Lifetime (τ) | Picosecond timescale for the ESIPT process. | N/A |

| Photodegradation Quantum Yield (Φd) | Very low, indicating high photostability. Specific value for this compound is not readily available. | N/A |

Table 3: Physical Properties of this compound

| Parameter | Value | Reference |

| Appearance | Yellow to light amber viscous liquid | [7] |

| Density (at 20°C) | 1.17 g/cm³ | [8] |

| Viscosity (at 20°C) | ~7400 mPa·s | [8] |

| Solubility | Soluble in most common organic solvents; insoluble in water. | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the UV absorption and photostability of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its absorption maxima (λmax).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., toluene, cyclohexane, or ethanol) at a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

For analysis in a coating, dissolve the coating containing a known concentration of this compound in a suitable solvent.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of 250-500 nm.

-

The absorbance (A) is plotted against wavelength (λ). The peaks in the spectrum correspond to the λmax values.

-

Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette.

dot

References

- 1. conductscience.com [conductscience.com]

- 2. How to build a fluorometer for fluorescence measurement - Ibsen Photonics [ibsen.com]

- 3. specialchem.com [specialchem.com]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. ulprospector.com [ulprospector.com]

- 7. unisunchem.com [unisunchem.com]

- 8. mychem.ir [mychem.ir]

- 9. This compound | 104810-48-2 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Hydroxyphenylbenzotriazole UV Absorbers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylbenzotriazoles (HPBTs) are a prominent class of organic ultraviolet (UV) absorbers widely utilized to protect various materials, including polymers, coatings, and pharmaceutical formulations, from the deleterious effects of UV radiation.[1][2] Their remarkable photostability and efficiency in dissipating harmful UV energy stem from a unique photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive overview of the core photophysical properties of HPBT UV absorbers, detailing their mechanism of action, key quantitative data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photoprotective capability of HPBTs is primarily attributed to an ultrafast and highly efficient ESIPT process.[1][2] This mechanism allows for the rapid and non-radiative dissipation of absorbed UV energy, preventing it from initiating photodegradation reactions in the surrounding medium. The process can be summarized in the following key steps:

-

UV Absorption (Excitation): The HPBT molecule, in its ground electronic state (S₀), absorbs a UV photon, promoting it to an excited singlet state (S₁). In its ground state, the molecule exists in an enol tautomeric form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring.[3]

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state (S₁), the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton along the intramolecular hydrogen bond, leading to the formation of a transient keto tautomer in its excited state (S'₁). This proton transfer occurs on a femtosecond timescale.[1][4]

-

Non-radiative Decay: The excited keto tautomer (S'₁) is energetically unstable and rapidly decays to its ground state (S'₀) through non-radiative processes, primarily by conversion of the electronic energy into vibrational energy (heat). This step is crucial for the efficient dissipation of the absorbed UV energy.[1][2]

-

Reverse Proton Transfer: In the ground state, the keto tautomer (S'₀) is unstable relative to the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state (S₀). This completes the photocycle, returning the HPBT molecule to its initial state, ready to absorb another UV photon.

This entire photocycle is remarkably efficient, with a quantum yield for photodecomposition that is extremely low, ensuring the long-term efficacy of the UV absorber.[3]

Quantitative Photophysical Data

The photophysical properties of HPBTs can be quantified by several key parameters, which are summarized in the tables below for some common derivatives. These parameters are crucial for understanding and comparing the efficiency and suitability of different HPBTs for specific applications.

Table 1: UV-Vis Absorption Properties of Selected Hydroxyphenylbenzotriazole UV Absorbers

| Compound Name | Chemical Name | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Tinuvin P | 2-(2H-benzotriazol-2-yl)-p-cresol | Chloroform | 301, 341 | 16150 (at 341 nm) | [5] |

| Tinuvin 327 | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole | Chloroform | 306, 347 | 14760 (at 347 nm) | |

| PBT1 (-NH₂ substituted) | 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole with ortho-amino substitution | Gas Phase | ~361 (calculated) | Not specified | [3] |

| PBT (-CN substituted) | 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole with ortho-cyano substitution | Gas Phase | ~361 (calculated) | Not specified | [3] |

Table 2: Fluorescence Properties of Selected Hydroxyphenylbenzotriazole Derivatives

| Compound | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Naphthalimide-HPBT Hybrid 1 | Methanol | 337 | 466 | 0.56 | [6] |

| Naphthalimide-HPBT Hybrid 2 | Methanol | 342 | 468 | 0.08 | [6] |

| Naphthalimide-HPBT Hybrid 3 | Methanol | 356 | 466 | 0.42 | [6] |

| Parent Naphthalimide 4 | Methanol | 364 | 465 | 0.83 | [6] |

| Parent HPBT 5 | Methanol | 328 | 392 | 0.008 | [6] |

Table 3: Excited-State Lifetime Data

| Compound | Solvent/Environment | Excited-State Lifetime (τ) | Comments | Reference |

| Tinuvin P | Not specified | ~20 fs (proton transfer) | Ultrafast decay due to ESIPT and internal conversion. | [2][4] |

| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Not specified | 9 µs | Example of a long-lived excited state due to phosphorescence. | [7] |

Experimental Protocols

The characterization of the photophysical properties of HPBT UV absorbers involves several key spectroscopic techniques. Below are detailed methodologies for these essential experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the UV absorption spectrum, including the wavelengths of maximum absorbance (λmax) and the molar extinction coefficients (ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the HPBT derivative in a suitable, UV-transparent solvent (e.g., chloroform, ethanol, or cyclohexane) at a precisely known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations ranging from approximately 10⁻⁶ to 10⁻⁵ M.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the most dilute HPBT solution.

-

Record the absorption spectrum over a wavelength range of at least 200-500 nm.

-

Repeat the measurement for each of the prepared solutions of increasing concentration.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear plot will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission and excitation spectra and to determine the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the HPBT derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

-

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to a wavelength where the sample absorbs strongly (e.g., one of the λmax values determined by UV-Vis spectroscopy). Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the HPBT sample.

-

Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where Φst is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.[8]

-

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states, including the kinetics of the ESIPT process and the lifetime of transient species.

Methodology:

-

Instrumentation:

-

A pump-probe transient absorption spectrometer is required. This typically consists of an ultrafast laser system (e.g., a Ti:sapphire laser) that generates femtosecond or picosecond pulses.

-

The laser output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam. The probe beam is often converted into a white-light continuum to probe a broad spectral range.

-

An optical delay line is used to vary the time delay between the pump and probe pulses.

-

-

Measurement:

-

The pump pulse excites the sample, and the probe pulse, arriving at a specific time delay, measures the absorption spectrum of the excited sample.

-

The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

-

The experiment is repeated for a range of time delays to build up a two-dimensional map of ΔA versus wavelength and time.

-

-

Data Analysis:

-

The resulting data reveals the formation and decay of transient species. The decay kinetics at specific wavelengths can be fitted to exponential functions to determine the lifetimes of the excited states.

-

Global analysis of the entire dataset can provide a more detailed model of the photophysical processes.

-

Conclusion

Hydroxyphenylbenzotriazole UV absorbers are a critically important class of photostabilizers, and their efficacy is deeply rooted in their unique photophysical properties. The ultrafast and efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism allows them to safely dissipate harmful UV radiation as heat, thereby protecting materials from photodegradation. A thorough understanding of their quantitative photophysical parameters, such as absorption spectra, fluorescence quantum yields, and excited-state dynamics, is essential for the rational design and selection of HPBTs for specific applications in materials science, cosmetics, and pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these vital compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 4. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polivinilplastik.com [polivinilplastik.com]

- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 7. Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids [mdpi.com]

- 8. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to TINUVIN® 1130: Properties, Evaluation, and Broader Implications for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TINUVIN® 1130, a commercial benzotriazole-based ultraviolet (UV) light absorber. While its primary applications are in the industrial sector for coatings and plastics, this document will also explore its characteristics and the scientific principles of its function, offering insights relevant to researchers and professionals in drug development and the broader scientific community. The guide details its chemical and physical properties, outlines experimental protocols for the evaluation of UV absorbers, and discusses the wider context of benzotriazoles in biomedical research.

Core Chemical and Physical Properties

TINUVIN® 1130 is not a single chemical entity but a liquid formulation of hydroxyphenyl benzotriazole (B28993) UV absorbers. This composition leads to the association of multiple CAS numbers and a range of molecular weights.

| Property | Value |

| Chemical Class | Hydroxyphenyl benzotriazole |

| CAS Numbers | 104810-48-2, 104810-47-1, and 25322-68-3 are often associated with this product, reflecting its composite nature. |

| Molecular Formula | The primary components include variations of C₂₁H₂₅N₃O₄ and polyethylene (B3416737) glycol esters. |

| Molecular Weight | Due to its mixed composition, the molecular weight is typically described in terms of its main components, with monomeric and dimeric forms around 637 g/mol and 975 g/mol , respectively. |

| Appearance | Light yellow to amber viscous liquid. |

| Physical Properties | Viscosity at 20°C: ~7,400 mPa·sDensity at 20°C: ~1.17 g/cm³ |

| Solubility | Miscible with a wide range of common organic solvents such as ketones, esters, and aromatic hydrocarbons. It is not miscible with water but can be incorporated into aqueous systems by dilution with a water-miscible solvent. |

Mechanism of Action and Applications

The primary function of TINUVIN® 1130 is to protect materials from degradation caused by exposure to ultraviolet radiation.[1][2] Its constituent benzotriazole compounds absorb harmful UV light and dissipate the energy as harmless heat.[2] This photophysical process prevents the initiation of photo-oxidative degradation pathways in the host material.[3][4]

While extensively used to enhance the durability of automotive coatings, wood finishes, and plastics, the principles of UV absorption are also critical in the pharmaceutical and biomedical fields for protecting light-sensitive drugs, biomolecules, and formulations from photodegradation.[5] Benzotriazole derivatives, as a class, have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[6][7] Furthermore, studies have explored the interactions of benzotriazole UV stabilizers with biological macromolecules like human serum albumin, which is a crucial consideration in evaluating the biocompatibility and potential systemic effects of such compounds.[8]

Experimental Protocols for Evaluation

For researchers and drug development professionals, the evaluation of a UV absorber like TINUVIN® 1130 would extend beyond industrial materials testing. Below are detailed methodologies for key experiments relevant to a scientific audience.

Protocol 1: In Vitro Assessment of UV Absorption Efficacy

Objective: To quantify the UV-blocking effectiveness of the compound using spectrophotometry.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TINUVIN® 1130 in a suitable UV-transparent solvent (e.g., toluene, cyclohexane).

-

Create a series of dilutions to achieve concentrations that will be tested (e.g., 0.001% to 0.01%).

-

-

Spectrophotometric Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

-

Measure the absorbance of each dilution across the UV spectrum (typically 290-400 nm).

-

-

Data Analysis:

-

Plot absorbance versus wavelength to generate the UV absorption spectrum for each concentration.

-

Calculate the molar extinction coefficient (ε) if the precise molar concentration of the absorbing species is known.

-

The transmittance spectrum can be derived from the absorbance data (T% = 10⁻ᴬ * 100).

-

Protocol 2: Photostability Testing of a Light-Sensitive Compound

Objective: To determine the ability of TINUVIN® 1130 to protect a photosensitive molecule (e.g., a drug substance) from degradation upon exposure to UV light. This protocol is adapted from ICH Q1B guidelines.[9][10]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the photosensitive compound in a suitable solvent at a known concentration.

-

Prepare a second set of solutions containing the photosensitive compound at the same concentration, with the addition of TINUVIN® 1130 at a predetermined concentration (e.g., 1.0 - 3.0% based on the total solids content).

-

Prepare a control sample with only the photosensitive compound, protected from light.

-

-

Controlled UV Exposure:

-

Place the unprotected and TINUVIN® 1130-protected samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.

-

Expose the samples to a controlled dose of UV radiation, aiming for an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

-

-

Analysis of Degradation:

-

At specified time intervals, withdraw aliquots from each sample.

-

Analyze the concentration of the parent photosensitive compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Characterize any degradation products to understand the degradation pathway.

-

-

Data Interpretation:

-

Compare the degradation profile of the protected sample to that of the unprotected sample.

-

Calculate the percentage of the photosensitive compound remaining over time for both conditions. A significantly lower rate of degradation in the presence of TINUVIN® 1130 indicates its protective effect.

-

Visualizations: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of UV energy dissipation by a hydroxyphenyl benzotriazole.

Caption: Workflow for evaluating the photoprotective effect of a UV absorber on a drug substance.

Caption: Key considerations for the use of a UV absorber in a pharmaceutical context.

References

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]

- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of benzotriazole UV stabilizers with human serum albumin: Atomic insights revealed by biosensors, spectroscopies and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. fda.gov [fda.gov]

A Technical Guide to the UV Absorption Properties of TINUVIN-1130 in Toluene

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of TINUVIN-1130, a hydroxyphenylbenzotriazole class UV absorber, with a specific focus on its behavior in a toluene (B28343) solvent.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the UV-protective capabilities of this compound.

This compound is a liquid UV absorber specifically designed for industrial coating applications.[3][5] Its broad UV absorption provides efficient protection to light-sensitive substrates like plastics and wood.[3][4] It is miscible with a wide range of common solvents, making it a versatile additive in various formulations.[1][4]

Understanding the UV Absorption Mechanism

This compound belongs to the family of hydroxyphenylbenzotriazole UV absorbers.[1][2][3][4][5][6] The fundamental mechanism of UV absorption in these molecules involves the absorption of UV radiation, which excites the molecule to a higher energy state. This is followed by a non-radiative de-excitation process, which dissipates the absorbed energy as heat, thereby preventing the harmful UV radiation from reaching the substrate.

Mechanism of UV absorption by this compound.

UV Absorption Spectrum of this compound

| Parameter | Expected Value in Toluene | Notes |

| UV Absorption Range | ~300 - 400 nm | Broad absorption is a key feature of this class of UV absorbers.[3][5] |

| λmax 1 | ~305 nm | Based on data in chloroform; slight solvatochromic shifts are possible. |

| λmax 2 | ~345 - 350 nm | This is the primary absorption peak for effective UV-A blocking.[7] |

| Molar Absorptivity (ε) | Data not available | This would need to be determined experimentally. |

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed methodology for determining the UV absorption spectrum of this compound in toluene.

1. Materials and Equipment:

-

This compound

-

Toluene (spectroscopic grade)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and transfer it to a 50 mL volumetric flask.

-

Dissolve the this compound in a small amount of spectroscopic grade toluene.

-

Once fully dissolved, fill the volumetric flask to the mark with toluene. This is your stock solution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. For example, prepare five solutions with concentrations ranging from 1 to 10 µg/mL.

-

Use volumetric flasks and micropipettes to ensure accuracy in dilutions.

4. Spectrophotometric Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200 - 600 nm).

-

Use spectroscopic grade toluene as the blank reference. Fill one quartz cuvette with toluene and place it in the reference beam path of the spectrophotometer.

-

Fill another quartz cuvette with the toluene blank and run a baseline correction.

-

Starting with the lowest concentration working solution, rinse a quartz cuvette with the solution, then fill the cuvette and place it in the sample beam path.

-

Record the absorbance spectrum.

-

Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.

5. Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the obtained spectra.

-

According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the calibration curve will be the molar absorptivity (ε) if the concentration is in mol/L, or the absorptivity (a) if the concentration is in other units.

Workflow for UV-Vis spectroscopic analysis.

References

- 1. hunan-chem.com [hunan-chem.com]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 4. mychem.ir [mychem.ir]

- 5. specialchem.com [specialchem.com]

- 6. ulprospector.com [ulprospector.com]

- 7. allhdi.com [allhdi.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of TINUVIN®-1130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of TINUVIN®-1130, a widely utilized liquid benzotriazole (B28993) UV absorber. Understanding the thermal characteristics of this light stabilizer is critical for its effective application in various formulations, ensuring stability during processing and end-use.

Thermal Decomposition Profile

TINUVIN®-1130 is characterized by its high thermal stability, a crucial attribute for applications involving elevated processing temperatures.[1][2][3][4] The thermal decomposition of TINUVIN®-1130 generally initiates at temperatures above 250 °C.[5]

Quantitative Thermal Analysis Data

While a detailed, publicly available thermogravimetric analysis (TGA) curve for TINUVIN®-1130 is limited, the available data from safety data sheets and technical literature provides a strong indication of its thermal robustness. The following table summarizes the key thermal decomposition data for TINUVIN®-1130.

| Thermal Parameter | Value | Reference |

| Thermal Decomposition | > 250 °C | [5] |

It is important to note that the exact decomposition profile can be influenced by the experimental conditions of the thermogravimetric analysis, such as the heating rate and the surrounding atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

While specific experimental protocols for TINUVIN®-1130 are not extensively published, a general methodology for conducting TGA on liquid chemical substances can be outlined as follows. This protocol is designed to determine the thermal stability and decomposition characteristics of a sample.

Objective: To determine the temperature at which TINUVIN®-1130 begins to decompose and to characterize its weight loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (typically aluminum or platinum)

-

Inert gas supply (e.g., Nitrogen)

-

Oxidative gas supply (e.g., Air or Oxygen)

Procedure:

-

Sample Preparation: An accurately weighed sample of TINUVIN®-1130 (typically 5-10 mg) is placed into a clean, tared TGA sample pan.

-

Instrument Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is set at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal events, including the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of weight loss at various temperatures.

Visualization of Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid UV absorber like TINUVIN®-1130.

Caption: Workflow for Thermogravimetric Analysis of this compound.

This structured approach ensures reproducible and accurate characterization of the thermal properties of TINUVIN®-1130, providing essential data for its successful implementation in various applications.

References

An In-depth Technical Guide to the Solubility of TINUVIN-1130 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of TINUVIN-1130, a liquid hydroxyphenyl-benzotriazole ultraviolet (UV) absorber. Understanding the solubility of this compound is critical for its effective incorporation into various formulations, ensuring stability, and optimizing performance in applications ranging from industrial and automotive coatings to light-sensitive plastics.[1][2][3][4][5] This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Core Properties of this compound

This compound is a viscous, yellow to light amber liquid UV absorber.[1][6] Its chemical structure, belonging to the hydroxyphenyl-benzotriazole class, is specifically designed for high performance in coatings.[1][2][3][4][5] It is noted for its high temperature and extraction resistance, making it suitable for demanding applications.[1][2][4][5] The product is described as being miscible with all common solvents and is also readily incorporated into water-borne systems, often with the aid of a water-miscible co-solvent like butylcarbitol.[1][2] While it is soluble in both polar and non-polar organic solvents, it is not miscible with water.[7][8]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. The data is presented as miscibility in grams per 100 grams of solution.

| Organic Solvent | Chemical Class | Miscibility ( g/100g of solution) at 20°C |

| Butylcarbitol (Diethylene glycol monobutyl ether) | Glycol Ether | > 50[1][2] |

| Butanol | Alcohol | > 50[1][2] |

| Butylacetate | Ester | > 50[1][6] |

| Ethylglycol | Glycol Ether | > 50[1][6] |

| 1-Methoxypropylacetate-2 | Glycol Ether Ester | > 50[1][2] |

| Methyl Ethyl Ketone (MEK) | Ketone | > 50[1][2] |

| Xylene | Aromatic Hydrocarbon | > 50[2] |

| Solvesso 100 | Aromatic Hydrocarbon | > 50[1][6] |

| Solvesso 150 | Aromatic Hydrocarbon | > 50[1] |

| Hexanedioldiacrylate (HDDA) | Acrylate | > 50[2] |

| Trimethylolpropanetriacrylate (TMPTA) | Acrylate | > 50[2] |

| Chloroform | Chlorinated Hydrocarbon | > 50[7] |

| n-Hexane | Aliphatic Hydrocarbon | > 50[7] |

| Ethyl Acetate | Ester | > 50[7] |

| Toluene | Aromatic Hydrocarbon | > 50[7] |

| Water | - | Not Miscible[1][2] |

Experimental Protocol for Solubility Determination

While specific experimental protocols from the manufacturer for this compound are not publicly detailed, a general and reliable method for determining the saturated solubility of a UV absorber in an organic solvent can be adapted. A common approach involves the preparation of a saturated solution followed by quantitative analysis, for example, using UV-Visible spectrophotometry.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure that saturation is reached.

-

Place the container in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained at the desired level (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed for a short time to allow the excess solid to settle.

-

To completely separate the undissolved this compound, centrifuge the suspension at a moderate speed.

-

Carefully extract a clear aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining suspended particles.

-

-

Quantitative Analysis by UV-Visible Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Analysis of the Saturated Solution: Accurately dilute the filtered supernatant (the saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as g/100 mL or weight percent.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound.

References

- 1. mychem.ir [mychem.ir]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. specialchem.com [specialchem.com]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. ulprospector.com [ulprospector.com]

- 6. hunan-chem.com [hunan-chem.com]

- 7. UItraviolet absorber this compound For Sale - Kerton Chemical [kerton-industry.com]

- 8. China this compound UV Absorber 1130 CAS 104810-47-1 factory and manufacturers | Unilong [unilongmaterial.com]

TINUVIN-1130: A Toxicological and Ecological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid benzotriazole (B28993) UV absorber widely used in industrial coatings and plastics to protect materials from degradation by ultraviolet radiation.[1][2][3] Its high-temperature resistance and broad UV absorption spectrum make it a versatile and effective stabilizer.[4][5][6] However, its widespread use raises concerns about its potential toxicological and ecological impacts. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on biological systems and its fate in the environment. The information is intended to support researchers, scientists, and professionals in drug development and chemical safety assessment in evaluating the risks associated with this compound.

Toxicological Profile

The toxicological data for this compound indicates a low order of acute toxicity in mammals but raises concerns regarding skin sensitization.[7][8]

Mammalian Toxicity

Studies on mammalian models have shown that this compound has low acute toxicity via oral, dermal, and inhalation routes.[7][8] However, it is classified as a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact with the skin.[7][8]

Table 1: Acute Mammalian Toxicity of this compound

| Test Species | Route of Exposure | Endpoint | Value | Reference |

|---|---|---|---|---|

| Rat | Oral | LD50 | > 2000 mg/kg bw | [7] |

| Rat | Dermal | LD50 | > 2000 mg/kg bw | [7] |

| Rat | Inhalation | LC50 | > 5.8 mg/L air |[8] |

Potential Mechanisms of Toxicity and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, research on the broader class of benzotriazole UV stabilizers (BUVs) provides insights into its potential mechanisms of action. These studies suggest that BUVs can interact with several key biological pathways:

-

Endocrine Disruption: Several BUVs have been shown to possess endocrine-disrupting properties, including both estrogenic and anti-androgenic activities. They can interact with estrogen receptors (ERα and ERβ) and androgen receptors (AR), potentially interfering with normal hormonal functions.[1]

-

Aryl Hydrocarbon Receptor (AhR) Activation: Some BUVs can activate the AhR, a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and toxicity. Activation of the AhR can lead to a range of adverse effects.

-

Oxidative Stress: Exposure to some BUVs has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them.[9] This can lead to cellular damage.

-

Neurotoxicity: Emerging evidence suggests that some BUVs may exhibit neurotoxic effects, potentially through interference with neuroactive ligand-receptor interactions.[7]

Further research is needed to specifically elucidate the signaling pathways directly impacted by this compound.

Potential signaling pathways affected by this compound.

Ecological Impact

This compound is classified as toxic to aquatic life with long-lasting effects.[7][8] This is based on data from studies on various aquatic organisms.

Aquatic Toxicity

The acute toxicity of this compound has been evaluated in fish, aquatic invertebrates, and algae. Chronic toxicity data is also available for aquatic invertebrates.

Table 2: Ecotoxicity of this compound

| Test Organism | Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 2.8 mg/L | [7][8] |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 4.0 mg/L | [10] |

| Daphnia magna (Water Flea) | 21 days | NOEC | 0.78 mg/L | [7][10] |

| Activated Sludge | 3 hours | IC50 | > 1000 mg/L |[8] |

Environmental Fate

Information on the environmental fate of this compound suggests a potential for persistence and bioaccumulation, characteristic of many benzotriazole UV stabilizers. It is not readily biodegradable.[10] Due to its chemical properties, it is expected to adsorb to soil and sediment in the environment.[10]

Experimental Protocols

The toxicological and ecological data presented in this guide are based on standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

-

Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions.

-

Duration: 96 hours.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 value is calculated at the end of the exposure period.

Workflow for OECD 203 Fish Acute Toxicity Test.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of the water flea, Daphnia magna.

Methodology:

-

Test Organism: Young female Daphnia magna (less than 24 hours old).

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

-

Duration: 21 days.

-

Observations: The survival of the parent animals and the number of live offspring produced are monitored.

-

Endpoint: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproduction (e.g., EC10, EC50) are determined.

Workflow for OECD 211 Daphnia Reproduction Test.

Ready Biodegradability Test (based on OECD Guideline 301)

This set of methods assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

Methodology:

-

Inoculum: A mixed population of microorganisms, typically from activated sludge.

-

Exposure: The test substance is incubated with the inoculum in a mineral medium.

-

Duration: 28 days.

-

Measurement: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption.

-

Endpoint: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it meets specific pass levels within a 10-day window.

Conclusion

This compound is a chemical with low acute mammalian toxicity but is a skin sensitizer. Ecologically, it is classified as toxic to aquatic life with long-lasting effects and is not readily biodegradable. While the specific mechanisms of toxicity for this compound are not fully elucidated, the broader class of benzotriazole UV stabilizers has been shown to interact with key biological pathways, including endocrine and metabolic signaling. This technical guide summarizes the available data to aid in the risk assessment and responsible management of this widely used industrial chemical. Further research is warranted to better understand its specific molecular initiating events and adverse outcome pathways.

References

- 1. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. explore.azelis.com [explore.azelis.com]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

TINUVIN-1130: A Technical Guide for Researchers on Advanced UV Protection

For Researchers, Scientists, and Formulation Development Professionals

This technical guide provides an in-depth overview of TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class. Its unique properties make it a valuable tool for researchers in materials science, polymer chemistry, and formulation development, offering robust protection against ultraviolet radiation. This document outlines its key features, benefits, and technical specifications, and provides a framework for its application in a research context.

Core Features and Benefits for Research Applications

This compound is a versatile and highly effective UV absorber designed for both solvent-based and water-borne systems.[1][2] Its primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting light-sensitive materials from degradation.[3][4] This is particularly crucial in research applications where the integrity and longevity of materials, such as coatings, plastics, and adhesives, are paramount for reliable experimental outcomes.[5]

Key benefits of incorporating this compound in research formulations include:

-

Broad Spectrum UV Absorption: It offers excellent spectral coverage in the UV-A and UV-B regions, ensuring comprehensive protection.[1][6]

-

High Durability: this compound exhibits high resistance to temperature and extraction, making it suitable for applications requiring long-term stability under harsh conditions.[1][2]

-

Versatile Compatibility: It is miscible with a wide range of common solvents and can be easily incorporated into water-borne systems, often by dilution with a water-miscible solvent like butyl carbitol.[7][8]

-

Synergistic Effects: When used in combination with Hindered Amine Light Stabilizers (HALS) like TINUVIN-292 or TINUVIN-123, it demonstrates a synergistic effect, providing superior protection against gloss reduction, cracking, blistering, and color change.[4][7]

-

Substrate Protection: Its broad UV absorption provides efficient protection to light-sensitive substrates, including plastics and wood.[1][2]

Technical Specifications

The following tables summarize the key quantitative data for this compound, compiled from various technical datasheets.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Class | Hydroxyphenyl-benzotriazole | [1][7] |

| Appearance | Yellow to light amber viscous liquid | [8][9] |

| Density (20°C) | 1.17 g/cm³ | [7][8] |

| Viscosity (20°C) | 7,400 mPa·s | [7][8] |

| Active Component (HPLC) | ≥ 99.0% | [9] |

| Ash Content | ≤ 0.1% | [9] |

Miscibility Data (at 20°C)

| Solvent | Miscibility ( g/100g solution) | Source(s) |

| Butyl Carbitol | > 50 | [7][8] |

| Butanol | > 50 | [7][8] |

| Butyl Acetate | > 50 | [7][8] |

| Ethyl Glycol | > 50 | [7][8] |

| 1-Methoxy-2-propanol acetate | > 50 | [7][8] |

| Methyl Ethyl Ketone | > 50 | [7][8] |

| Xylene | > 50 | [7][8] |

| Hexanediol Diacrylate (HDDA) | > 50 | [7] |

| Trimethylolpropane Triacrylate (TMPTA) | > 50 | [7] |

| Water | Not miscible | [7][8] |

UV Transmittance Spectrum

| Wavelength | Transmittance (%) | Source(s) |

| 460 nm | ≥ 95% | [5][9] |

| 500 nm | ≥ 97% | [5][9] |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of UV absorption by this compound and a typical experimental workflow for its evaluation in a research setting.

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. unisunchem.com [unisunchem.com]

- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. mychem.ir [mychem.ir]

- 9. hunan-chem.com [hunan-chem.com]

Methodological & Application

Application Notes and Protocols for Incorporating TINUVIN® 1130 into Water-Based Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN® 1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, designed to protect various materials from degradation caused by UV radiation.[1][2][3][4][5][6][7][8] While highly effective, its hydrophobic nature presents a challenge for incorporation into aqueous formulations.[9] This document provides detailed application notes and protocols for the successful dispersion of TINUVIN® 1130 in water-based systems, a critical step for its use in applications such as coatings, adhesives, and potentially in specific drug delivery contexts where UV protection of a formulation is required.[2][3][4][10]

TINUVIN® 1130 is a viscous liquid that is miscible with a wide range of organic solvents but not with water.[1][2][8] Therefore, direct addition to aqueous systems is not feasible and will result in phase separation. The primary strategies for its incorporation involve pre-dissolving it in a water-miscible co-solvent or creating a stable oil-in-water emulsion.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of TINUVIN® 1130, along with recommended concentration ranges for effective UV protection.

Table 1: Physical and Chemical Properties of TINUVIN® 1130

| Property | Value | Reference |

| Appearance | Yellow to light amber viscous liquid | [1][8] |

| Chemical Class | Hydroxyphenyl-benzotriazole | [1][2][3][4][5][7][8] |

| Dynamic Viscosity at 20°C | 7400 mPa·s | [1][2][8] |

| Density at 20°C | 1.17 g/cm³ | [1][8] |

| Water Miscibility | Not miscible | [1][2][8] |

Table 2: Miscibility of TINUVIN® 1130 with Various Solvents (>50 g/100 g solution at 20°C)

| Solvent | Miscibility | Reference |

| Butylcarbitol | > 50 | [1][2][8] |

| Butanol | > 50 | [1][2][8] |

| Butylacetate | > 50 | [1][8] |

| Ethylglycol | > 50 | [1][8] |

| 1-Methoxypropylacetate-2 | > 50 | [1][2][8] |

| Methylethylketone | > 50 | [1][2][8] |

| Xylene | > 50 | [1][2] |

| Hexanedioldiacrylate | > 50 | [1][8] |

| Trimethylolpropanetriacrylate | > 50 | [1][8] |

Table 3: Recommended Concentrations for Coatings

| Component | Concentration (% by weight on binder solids) | Reference |

| TINUVIN® 1130 | 1.0 - 3.0% | [1][2] |

| Hindered Amine Light Stabilizer (HALS) e.g., TINUVIN® 123, 292 | 0.5 - 2.0% | [1][2] |

Experimental Protocols

Two primary methods for incorporating TINUVIN® 1130 into aqueous systems are detailed below: the co-solvent dilution method and the emulsification method.

Protocol 1: Co-Solvent Dilution Method

This is the most straightforward approach, relying on the miscibility of TINUVIN® 1130 with certain water-soluble organic solvents to facilitate its dispersion in water.[1][2][6][8] Butylcarbitol is a commonly recommended solvent for this purpose.[1][2][6][8]

Materials:

-

TINUVIN® 1130

-

Butylcarbitol (or other suitable water-miscible solvent, see Table 2)

-

Aqueous system (e.g., water-based coating formulation, buffer)

-

Magnetic stirrer and stir bar or overhead mixer

-

Beakers or other suitable laboratory glassware

Procedure:

-

Preparation of TINUVIN® 1130 Concentrate:

-

In a clean, dry beaker, weigh the desired amount of TINUVIN® 1130.

-

Add the water-miscible co-solvent (e.g., butylcarbitol) to the TINUVIN® 1130. A starting ratio of 1:1 (w/w) is recommended.

-

Stir the mixture at room temperature using a magnetic stirrer or overhead mixer at a moderate speed (e.g., 200-400 rpm) until a homogenous, clear solution is obtained. This may take 10-15 minutes.

-

-

Incorporation into the Aqueous System:

-

Place the target aqueous system in a separate beaker and begin gentle agitation.

-

Slowly add the TINUVIN® 1130 concentrate dropwise to the vortex of the stirring aqueous system.

-

Continue stirring for at least 30 minutes to ensure uniform dispersion.

-

Characterization and Quality Control:

-

Visual Inspection: The final formulation should be visually homogenous with no signs of phase separation, oiling out, or precipitation.

-

Particle Size Analysis (Optional): Dynamic Light Scattering (DLS) can be used to determine the size of the dispersed droplets and assess the stability of the dispersion over time.

-

Performance Testing: The efficacy of the incorporated TINUVIN® 1130 should be validated through appropriate UV exposure and stability studies relevant to the final application.

Protocol 2: Emulsification Method

For systems where the presence of a co-solvent is undesirable or when a more stable dispersion is required, an emulsification approach can be employed. This involves creating an oil-in-water emulsion of TINUVIN® 1130 using a suitable surfactant.

Materials:

-

TINUVIN® 1130 (Oil Phase)

-

Hydrophilic surfactant (e.g., Tween® series, Triton™ X-100)

-

Deionized water (Aqueous Phase)

-

High-shear mixer or sonicator

-

Beakers or other suitable laboratory glassware

Procedure:

-

Preparation of the Aqueous Phase:

-

In a beaker, dissolve the chosen surfactant in deionized water at the desired concentration (a starting point of 1-5% w/v is suggested).

-

Stir gently until the surfactant is fully dissolved.

-

-

Emulsification:

-

Heat both the oil phase (TINUVIN® 1130) and the aqueous phase to a slightly elevated temperature (e.g., 40-50°C) to reduce the viscosity of TINUVIN® 1130 and facilitate emulsification.

-

Slowly add the oil phase to the aqueous phase while applying high shear using a high-shear mixer (e.g., 5000-10000 rpm) or sonication.

-

Continue the high-shear mixing for 10-20 minutes to form a fine emulsion.

-

Allow the emulsion to cool to room temperature while stirring gently.

-

-

Incorporation into the Final Formulation:

-

The resulting TINUVIN® 1130 emulsion can then be added to the final aqueous formulation with gentle mixing.

-

Characterization and Quality Control:

-

Visual Inspection: A stable emulsion should appear uniform and opaque (milky) with no visible oil droplets or creaming.

-

Microscopy: Optical microscopy can be used to visually assess the droplet size and uniformity of the emulsion.

-

Particle Size Analysis: DLS is essential for quantifying the droplet size distribution and monitoring the long-term stability of the emulsion.

-

Zeta Potential Measurement: This can provide an indication of the colloidal stability of the emulsion.

Visualizations

The following diagrams illustrate the workflows for the two primary methods of incorporating TINUVIN® 1130 into water-based systems.

Caption: Workflow for the Co-Solvent Dilution Method.

Caption: Workflow for the Emulsification Method.

Synergistic Combinations